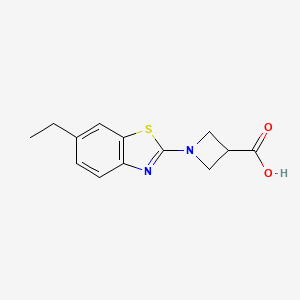

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

描述

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring via a carbon-nitrogen bond. The benzothiazole moiety is substituted with an ethyl group at the 6-position, while the azetidine ring carries a carboxylic acid group at the 3-position. This structural configuration confers unique physicochemical properties, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring rigid, small-ring heterocycles.

属性

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-8-3-4-10-11(5-8)18-13(14-10)15-6-9(7-15)12(16)17/h3-5,9H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBYDGRJJAQGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid derivatives are commonly prepared via multi-step synthetic routes starting from epichlorohydrin or other small cyclic precursors. One effective method involves the synthesis of halogenated azetidine intermediates, such as tert-butyl 3-iodoazetidine-1-carboxylate, which serve as versatile intermediates for further functionalization.

- Condensation of epichlorohydrin with benzhydrylamine to form an intermediate alcohol.

- Mesylation of the alcohol followed by protecting group manipulations to install Boc (tert-butoxycarbonyl) protection on the azetidine nitrogen.

- Halide substitution (e.g., displacement of mesylate with potassium iodide in DMSO) to yield 3-haloazetidines such as tert-butyl 3-iodoazetidine-1-carboxylate.

This route, although effective, is lengthy and time-consuming, typically requiring over six days for completion.

An alternative, more expedient method involves iododecarboxylation of Boc-protected azetidine-3-carboxylic acid using 1,3-diiodo-5,5-dimethylhydantoin under irradiation, achieving yields around 75%.

Functionalization of Azetidine Intermediates

The halogenated azetidine intermediates enable diverse transformations:

- Palladium-catalyzed cross-coupling with (hetero)aryl halides.

- Iron- and cobalt-catalyzed arylation with Grignard reagents.

- Suzuki couplings with arenes or alkenes.

- Minisci reactions with heteroarenes.

- Etherification with aryl boronic acids.

These reactions allow the introduction of various substituents at the azetidine ring, including the 6-ethyl-1,3-benzothiazol-2-yl group, via cross-coupling or nucleophilic substitution pathways.

Synthesis of 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic Acid

While specific synthetic routes to this compound are limited in publicly available literature, a plausible approach based on known chemistry involves:

- Preparation of Boc-protected azetidine-3-carboxylic acid halide intermediate (e.g., iodide or bromide).

- Palladium-catalyzed cross-coupling or nucleophilic substitution of the halide with a 6-ethyl-1,3-benzothiazol-2-yl nucleophile or organometallic derivative.

- Deprotection of the Boc group to yield the free amine.

- Hydrolysis or purification to obtain the target azetidine-3-carboxylic acid derivative.

This approach leverages the versatility of 3-haloazetidine intermediates and the well-established reactivity of benzothiazole derivatives in cross-coupling chemistry.

Alternative Synthetic Considerations

- Use of protecting groups such as Boc is critical to control reactivity during multi-step synthesis.

- Activation of the carboxylic acid group for coupling can be achieved via triflating agents or other activating reagents, improving reaction efficiency and yield.

- The azetidine ring can also be functionalized post-assembly through selective halogenation and subsequent substitution reactions.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Epichlorohydrin condensation | Epichlorohydrin + benzhydrylamine | Room temp, several days | Moderate | Forms alcohol intermediate |

| 2 | Mesylation | Alcohol intermediate | Mesyl chloride, base | High | Prepares for halide substitution |

| 3 | Protecting group installation | Mesylate intermediate | Boc2O, base | High | Boc protection of azetidine nitrogen |

| 4 | Halide substitution | Boc-protected mesylate | KI in DMSO, 80°C overnight | Moderate | Forms 3-iodoazetidine intermediate |

| 5 | Cross-coupling/aryl substitution | 3-iodoazetidine intermediate + benzothiazole derivative | Pd-catalyst, base, suitable solvent | Variable | Introduces 6-ethyl-1,3-benzothiazol-2-yl group |

| 6 | Deprotection and hydrolysis | Protected coupled intermediate | Acidic or basic hydrolysis | High | Yields final azetidine-3-carboxylic acid |

Research Findings and Analysis

- The use of 3-haloazetidine intermediates is a versatile and modular approach, enabling the introduction of diverse aromatic and heteroaromatic substituents including benzothiazoles.

- The iododecarboxylation method offers a more rapid synthesis of key intermediates compared to traditional multi-step routes, improving scalability and efficiency.

- Palladium-catalyzed cross-coupling reactions are the most common and reliable method for attaching the benzothiazole moiety onto the azetidine nitrogen, benefiting from well-established protocols in medicinal chemistry.

- Protecting group strategies are essential to prevent side reactions and allow selective functionalization.

- Activation of the carboxylic acid group via triflating or other activating agents can enhance coupling yields and reduce reaction times.

化学反应分析

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or azetidine rings are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety, including derivatives like 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation.

- Case Study : A study demonstrated that benzothiazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for further exploration .

Central Nervous System (CNS) Disorders

The compound has been investigated for its potential as a therapeutic agent for CNS disorders. Its structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating conditions like depression or anxiety.

- Research Insights : Substituted azetidines have been noted for their ability to modulate neurotransmitter receptors. For instance, compounds similar in structure to this compound have shown promise as phosphodiesterase inhibitors, which are vital in managing CNS disorders .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives is well-documented. These compounds have been shown to possess antibacterial and antifungal activities.

In Vitro Studies

In vitro evaluations have demonstrated that various derivatives exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. The specific activity of this compound against these pathogens needs further investigation but aligns with the general trend observed in related compounds.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity.

| Structural Feature | Effect on Activity |

|---|---|

| Benzothiazole core | Enhances bioactivity |

| Azetidine ring | Modulates receptor interaction |

| Ethyl substitution | Potentially increases lipophilicity |

This table summarizes how different structural features can influence the compound's pharmacological properties.

作用机制

The mechanism of action of 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidine ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context .

相似化合物的比较

1-(6-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic Acid

- Key Difference : Ethoxy group (OCH₂CH₃) replaces the ethyl (CH₂CH₃) at the 6-position.

- This compound is also discontinued, suggesting synthetic or stability challenges .

1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic Acid

- Key Difference : Methylsulfonyl (SO₂CH₃) substituent at the 6-position.

- Impact : The sulfonyl group significantly increases molecular weight (312.36 g/mol vs. ~293.37 g/mol for the ethyl analog) and polarity, which may improve binding affinity in polar active sites but reduce bioavailability. Its GHS hazard data are unspecified, unlike brominated analogs (e.g., 1-(6-bromopyridin-2-yl)azetidine-3-carboxylic acid), which require strict handling protocols .

Modifications to the Azetidine Ring

Fluorinated Derivatives (e.g., PBLJ3204)

- Example : 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1).

- Key Difference : Fluoromethyl group at the 3-position and tert-butoxycarbonyl (Boc) protection.

- Impact: Fluorination enhances metabolic stability and electronegativity, while Boc protection simplifies handling during synthesis.

Amino and Hydroxymethyl Derivatives (e.g., PBN20120081)

- Example: tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0).

- Key Difference: Amino and hydroxymethyl groups on the azetidine ring.

- Impact : These groups enable conjugation or further functionalization, a flexibility absent in the target compound. However, the ethyl-benzothiazole analog’s carboxylic acid group offers direct salt formation for improved solubility .

Pharmacological Potential

- Patent data () highlight benzothiazole-azetidine hybrids as kinase inhibitors or protease modulators. For example, 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1) shows nanomolar IC₅₀ values in enzymatic assays. The ethyl substituent in the target compound may optimize lipophilicity for blood-brain barrier penetration compared to polar derivatives .

生物活性

1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound that has garnered attention due to its potential therapeutic applications, particularly in the realm of central nervous system disorders. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with azetidine precursors. The process can be outlined as follows:

- Starting Materials : 6-Ethyl-1,3-benzothiazole and appropriate azetidine derivatives.

- Reagents : Use of coupling agents such as N,N'-carbonyldiimidazole (CDI) or similar.

- Reaction Conditions : Typically conducted under controlled temperatures with solvents like DMF or DMSO.

- Yield : The reaction generally yields moderate to high percentages based on optimization conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- PDE10 Inhibition : This compound has been identified as a phosphodiesterase 10 (PDE10) inhibitor, which plays a crucial role in signaling pathways related to neurotransmission and neuroprotection .

- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic activity against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation .

In Vitro Studies

In vitro evaluations have demonstrated the following activities:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT29 (Colon Carcinoma) | 25 | Moderate cytotoxicity |

| MDA-MB-231 (Breast Cancer) | 20 | Significant inhibition |

| SK-Hep-1 (Liver Cancer) | 30 | Moderate activity |

These findings indicate that the compound may selectively inhibit cancer cell growth while sparing normal cells, which is a desirable trait in anticancer drug development.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Neuroprotection : In a study involving animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal death and improved cognitive function metrics .

- Antimicrobial Activity : The compound has shown promising results against Gram-positive bacteria in preliminary assays, indicating potential for development as an antibacterial agent .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Ethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via reductive amination, a common strategy for azetidine derivatives. For example, azetidine-3-carboxylic acid reacts with aldehyde intermediates under acidic conditions (e.g., acetic acid) in methanol, using sodium cyanoborohydride (NaBHCN) as a reducing agent. This method yields 48–52% of the target compound after purification . Key steps include:

- Aldehyde Preparation : Substituted benzothiazole aldehydes are synthesized first.

- Reductive Coupling : The aldehyde reacts with azetidine-3-carboxylic acid, followed by column chromatography for purification.

- Validation : H NMR (400 MHz, DMSO-d) and LC-MS are used to confirm structural integrity .

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz) identifies proton environments, such as azetidine ring protons (δ 3.23–4.03 ppm) and benzothiazole aromatic signals (δ 7.42–8.45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 289.12 [M+H]).

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity .

Q. What biological targets are associated with this compound?

- Methodological Answer : Azetidine-3-carboxylic acid derivatives are known to interact with G-protein-coupled receptors (GPCRs). For instance, structurally similar compounds act as EP2 receptor antagonists (IC < 10 nM in recombinant cell assays) or S1P1 receptor agonists (efficacy >80% at 1 μM) . Target validation involves:

- In Vitro Binding Assays : Radioligand displacement in human myometrium or CHO-K1 cells expressing recombinant receptors .

- Functional Assays : Measurement of β-arrestin recruitment or calcium flux .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Methanol or ethanol with acetic acid enhances reaction efficiency .

- Catalyst Screening : NaBHCN outperforms other reductives (e.g., NaBH) in selectivity .

- Purification : Gradient elution in flash chromatography (e.g., 0–10% MeOH in DCM) improves purity to >97% .

- Scale-Up : Batch-wise reactions with strict temperature control (20–25°C) prevent side reactions .

Q. How to address contradictory data in biological activity across assays?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell type, receptor density). For example:

- In Vitro vs. In Vivo Discrepancies : A compound showing potent EP2 antagonism in human myometrium (IC = 2 nM) may exhibit reduced efficacy in rodent models due to species-specific receptor variants .

- Mitigation Strategies :

- Use isogenic cell lines expressing humanized receptors.

- Validate findings with orthogonal assays (e.g., cAMP accumulation and β-arrestin recruitment) .

Q. What advanced analytical methods detect this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A C18 column with 0.1% formic acid in acetonitrile/water achieves a limit of detection (LOD) < 1 ng/mL .

- Fluorescence Probes : Benzothiazole derivatives (e.g., 2-pyrazoline-based probes) enable selective detection via fluorescence quenching (82% efficiency in picric acid identification) .

Key Considerations for Researchers

- Structural Analogs : Modifying the 6-ethyl group on the benzothiazole ring alters metabolic stability. For example, cyclohexyl or trifluoromethyl substitutions improve pharmacokinetics in related compounds .

- Selectivity Screening : Use broad-panel GPCR profiling to exclude off-target effects (e.g., >100 receptors screened at 10 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。